

# Comparative toxicological assessment of Pyrasulfotole and its primary metabolites

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Compound of Interest		
Compound Name:	Pyrasulfotole	
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# Comparative Toxicological Profile of Pyrasulfotole and Its Primary Metabolites

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative toxicological assessment of the herbicide **Pyrasulfotole** and its two primary metabolites, **pyrasulfotole**-desmethyl and **pyrasulfotole**-benzoic acid. The information is compiled from regulatory agency reports and scientific literature to support research and safety evaluations.

## **Executive Summary**

**Pyrasulfotole** is a selective herbicide that functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This mode of action is central to its herbicidal activity and is also the primary driver of its toxicological effects in mammals. The main toxicological concern associated with **Pyrasulfotole** is ocular toxicity, which is a secondary effect of elevated tyrosine levels in the blood (tyrosinemia) resulting from HPPD inhibition. Overall, **Pyrasulfotole** exhibits low acute toxicity.

Its primary metabolites are **pyrasulfotole**-desmethyl and **pyrasulfotole**-benzoic acid. Toxicological assessments indicate that **pyrasulfotole**-benzoic acid is of low toxicological concern. Due to the structural similarity and in the absence of contradictory data, regulatory



bodies assume the toxicity of **pyrasulfotole**-desmethyl to be comparable to that of the parent compound, **Pyrasulfotole**.

**Data Presentation** 

**Table 1: Comparative Acute Toxicity** 

Compound	Test	Species	Endpoint	Value (mg/kg bw)	Toxicity Category
Pyrasulfotole	Acute Oral	Rat	LD50	>2000[1]	Low
Acute Dermal	Rat	LD50	>2000[1]	Low	
Acute Inhalation	Rat	LC50	>5.03 mg/L[1]	Low	
Pyrasulfotole- desmethyl	Acute Oral	Rat	LD50	Assumed comparable to parent	-
Pyrasulfotole- benzoic acid	Acute Oral	Rat	LD50	>5000[2][3]	Very Low

**Table 2: Comparative Subchronic and Chronic Oral Toxicity** 



Compound	Study Duration	Species	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Key Effects Observed at LOAEL
Pyrasulfotole	90-day	Rat	2.32 (female), 66 (male)	77 (female), 454 (male)	Corneal opacity, mortality, kidney and urinary bladder histopatholog
1-year	Dog	7 (male)	34 (male)	Increased liver, kidney, and thyroid weights; tubular dilatation in the kidney	
2-year	Rat	1	10	Corneal and retinal lesions, increased liver weight, hepatocellula r hypertrophy	
Pyrasulfotole- desmethyl	-	-	Assumed comparable to parent	Assumed comparable to parent	-
Pyrasulfotole- benzoic acid	28-day	Rat	1118	>1118	No toxic effects identified

**Table 3: Genotoxicity and Carcinogenicity Comparison** 

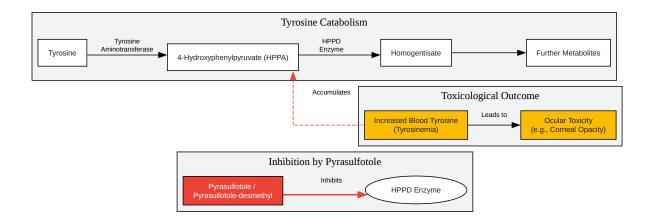


Compound	Genotoxicity	Carcinogenicity
Pyrasulfotole	Not considered genotoxic in in vitro and in vivo studies.	"Suggestive Evidence of Carcinogenic Potential" by the EPA. Corneal tumors in male rats and urinary bladder tumors in mice at high, excessive doses.
Pyrasulfotole-desmethyl	Assumed comparable to parent (not genotoxic).	Assumed comparable to parent.
Pyrasulfotole-benzoic acid	Considered not of toxicological concern, implying no genotoxic or carcinogenic potential at relevant exposure levels.	Considered not of toxicological concern.

## **Mechanism of Action: HPPD Inhibition Pathway**

**Pyrasulfotole** and its active metabolite, **pyrasulfotole**-desmethyl, inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is a critical component in the catabolism of the amino acid tyrosine. Inhibition of HPPD leads to an accumulation of tyrosine in the blood (tyrosinemia). In some species, particularly rats, high levels of tyrosine are associated with ocular toxicity, including corneal opacities and lesions.





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Caption: Mechanism of **Pyrasulfotole**-induced ocular toxicity via HPPD inhibition.

## **Experimental Protocols**

The toxicological data presented in this guide are based on studies conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

### **Acute Oral Toxicity (based on OECD Guideline 423)**

The acute toxic class method is utilized to assess the toxicity of a substance after a single oral dose.

- Test Animals: Typically, young adult rats of a single sex (usually females) are used.
- Dosing: A stepwise procedure is employed where a small group of animals (e.g., 3) is dosed at a defined level.



- Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.
- Endpoint: The LD50 (median lethal dose) is determined based on the dose at which mortality is observed, allowing for classification into toxicity categories.

# Subchronic Oral Toxicity - 90-Day Study (based on OECD Guideline 408)

This study provides information on the adverse effects of a substance following repeated oral administration over 90 days.

- Test Animals: Typically, rodents (e.g., rats) of both sexes are used.
- Dosing: The test substance is administered daily via the diet, drinking water, or gavage at a minimum of three dose levels, plus a control group.
- Observations: Daily clinical observations, weekly body weight and food/water consumption measurements, and periodic hematology, clinical chemistry, and urinalysis are conducted.
- Pathology: At the end of the study, all animals undergo a full necropsy, and organs are weighed and examined histopathologically.
- Endpoints: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.

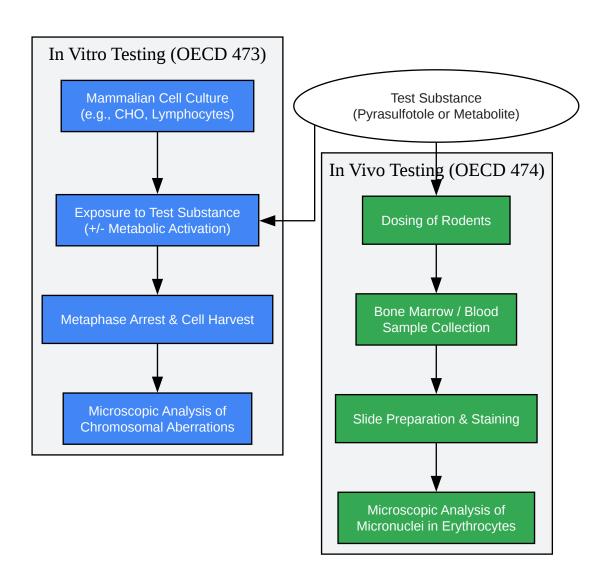
### **Genotoxicity Assessment**

A battery of tests is used to assess the potential of a substance to cause genetic damage.

- Test System: Cultured mammalian cells (e.g., Chinese Hamster Ovary cells or human lymphocytes) are used.
- Procedure: Cells are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix).
- Analysis: Cells are harvested at metaphase, and chromosomes are examined microscopically for structural aberrations.



- Test Animals: Typically, rodents (e.g., mice or rats) are used.
- Dosing: Animals are exposed to the test substance, usually via two administrations.
- Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration.
- Analysis: Immature (polychromatic) erythrocytes are scored for the presence of micronuclei, which are formed from chromosome fragments or whole chromosomes that lag during cell division.



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Caption: General workflow for in vitro and in vivo genotoxicity testing.



#### Conclusion

The toxicological profile of **Pyrasulfotole** is primarily driven by its inhibition of the HPPD enzyme, leading to tyrosinemia and potential ocular effects in sensitive species at higher doses. Its primary metabolite, **pyrasulfotole**-desmethyl, is presumed to have a similar toxicological profile. In contrast, the other major metabolite, **pyrasulfotole**-benzoic acid, demonstrates a low order of toxicity. The parent compound is not considered genotoxic. This comparative assessment provides a foundational understanding for researchers and professionals involved in the evaluation of **Pyrasulfotole** and related compounds.

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